molecular formula C16H20N2O2S B11357816 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11357816
M. Wt: 304.4 g/mol
InChI Key: JUMXATAQWXRHNO-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide moiety. One common synthetic route includes the reaction of 2-methyl-4-thiazolecarboxylic acid with ethylenediamine to form the thiazole ring. This intermediate is then reacted with 4-(propan-2-yloxy)benzoyl chloride under basic conditions to yield the final product .

Chemical Reactions Analysis

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Due to its anticancer properties, it is being studied for potential use in cancer therapy.

    Industry: It is used in the production of dyes and chemical reaction accelerators .

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide can be compared with other thiazole derivatives such as:

What sets this compound apart is its unique combination of the thiazole ring with the benzamide moiety, which imparts distinct biological activities and chemical properties .

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C16H20N2O2S/c1-11(2)20-15-6-4-13(5-7-15)16(19)17-9-8-14-10-21-12(3)18-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,19)

InChI Key

JUMXATAQWXRHNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

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